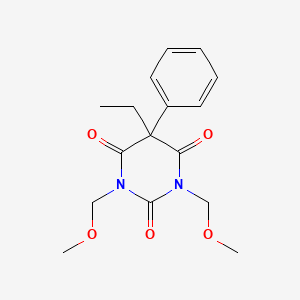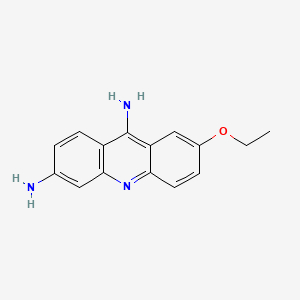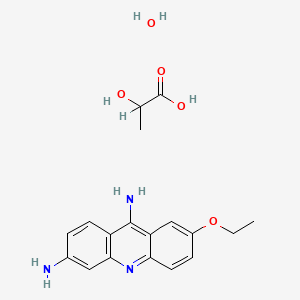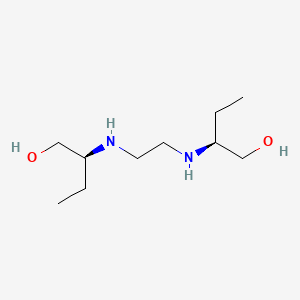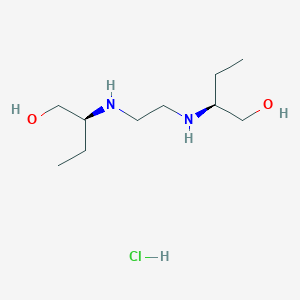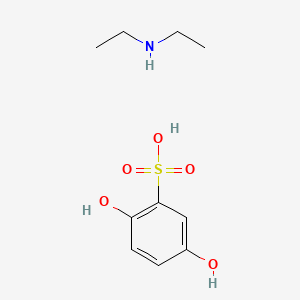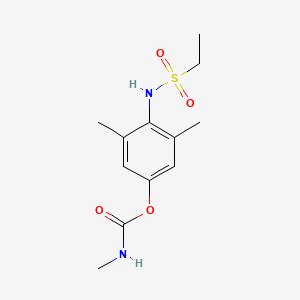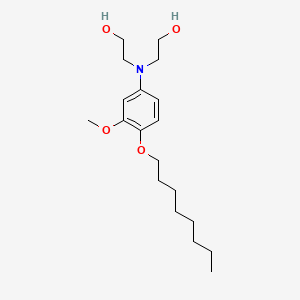
香叶基香叶烯 D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.
科学研究应用
生物技术与基因工程
香叶基香叶烯 D 在生物技术领域一直备受关注,特别是在利用基因工程改造酵母菌以高效生产该化合物方面。 研究人员操纵了与萜类前体通量相关的各种基因,从而显著提高了酵母菌株中this compound 的产量 .
计算化学
该化合物的环化过程会导致形成大根香叶烯和芹菜烯倍半萜,已使用计算方法进行了广泛研究。 这项研究有助于理解this compound 衍生物的化学行为和潜在应用 .
植物生物学
在植物生物学中,this compound 因其在倍半萜内酯 (STL) 生物合成中的作用而受到研究。 它在生菜等植物的乳汁生产中尤为突出,因为它有助于植物的防御机制 .
微生物细胞工厂
人们越来越关注使用微生物细胞工厂生产 (–)-香叶基香叶烯 D。 通过比较不同的this compound 合成酶,科学家旨在优化微生物菌株以实现更高的产量和效率 .
天然产物化学
This compound 是一种常见的倍半萜,存在于多种植物物种中。 它的存在和浓度可以使用气相色谱-质谱法 (GC-MS) 等技术进行分析,这有助于我们了解植物化学和潜在应用 .
作用机制
Germacrene D, also known as (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene or 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, is a sesquiterpene compound found mainly in plant essential oils . It has a wide variety of applications due to its insecticidal activities and its ability to serve as a precursor for many other sesquiterpenes .
Target of Action
It has been found to have a wide variety of insecticidal activities . It is also used as a precursor for many other sesquiterpenes .
Mode of Action
The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity .
Biochemical Pathways
Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP) . It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene . The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast .
Pharmacokinetics
Its molecular weight is 2043511 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities . Moreover, it has been suggested to protect plants against pathogenic microbes .
Action Environment
The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup .
生化分析
Biochemical Properties
Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase . The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis .
Cellular Effects
Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones .
Molecular Mechanism
The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D .
Temporal Effects in Laboratory Settings
The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer .
Metabolic Pathways
Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases .
属性
CAS 编号 |
37839-63-7 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
InChI 键 |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
手性 SMILES |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
规范 SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
外观 |
Solid powder |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
germacrene D germacrene D, (S-(E,E))-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)
